Kermesic Acid

説明

Historical Trajectories and Emerging Research Paradigms of Kermesic Acid

The use of kermes dye dates back to ancient times and was one of the most valued red dyes in Europe and the Middle East before the introduction of cochineal from the Americas. univ-ovidius.rosci-hub.se The historical significance of this compound is underscored by its mention in ancient texts and its identification in historical textiles. sci-hub.setandfonline.com The chemical structure of this compound was definitively elucidated in the 20th century, a crucial step that opened the door to more in-depth scientific investigation. univ-ovidius.rowikipedia.org

Contemporary research paradigms are exploring this compound from multiple angles. researchgate.net Scientists are investigating its biosynthesis in insects and exploring methods for its heterologous production in microorganisms, which could offer a more sustainable and controlled source of the compound. google.comresearchgate.net Furthermore, its potential as a natural antioxidant is being studied, with research indicating its capacity to mitigate oxidative stress in cellular models. In the environmental sector, the photocatalytic degradation of this compound is being examined as a potential method for treating wastewater contaminated with dyes.

This compound as a Polyhydroxyanthraquinone Derivative in Scientific Inquiry

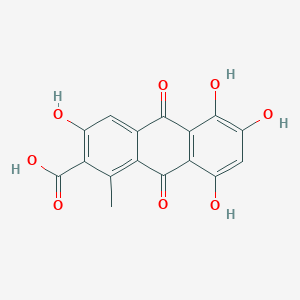

This compound belongs to the anthraquinone class of compounds, characterized by a core structure of anthracene with two ketone groups. wikipedia.orgirispublishers.com Specifically, it is a polyhydroxyanthraquinone, meaning its structure is adorned with multiple hydroxyl (-OH) groups. medkoo.com These functional groups are critical to its chemical properties, including its color, solubility, and reactivity.

The structure of this compound is 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid. wikipedia.org This arrangement of hydroxyl and carboxylic acid groups on the anthraquinone backbone is key to its function as a dye, allowing it to form strong bonds with textile fibers, often with the aid of a mordant like alum. univ-ovidius.ro From a scientific perspective, this complex structure presents interesting challenges and opportunities for synthesis and modification. Researchers have developed synthetic pathways to produce this compound and its derivatives, which can aid in studying its properties and potential applications. researchgate.net

Comparative Analysis of this compound within the Coccid Dye Family

This compound is a prominent member of the coccid dye family, a group of red pigments extracted from scale insects. sci-hub.seresearchgate.net This family also includes other significant compounds such as carminic acid, flavothis compound, and the laccaic acids. sci-hub.se A comparative analysis of these dyes reveals both similarities and key distinctions in their chemical structures, origins, and applications.

Carminic Acid: The most commercially significant coccid dye, carminic acid, is the C-glucosylated form of this compound. This means it has a glucose molecule attached to the this compound backbone, which enhances its solubility and stability. this compound is, in fact, the aglycone of carminic acid, meaning it is the part of the molecule that remains after the glucose unit is removed. researchgate.netwikipedia.org While carminic acid is the primary component of cochineal from Dactylopius coccus, this compound is the main colorant in kermes from Kermes vermilio. sci-hub.setandfonline.com

Flavothis compound: This compound is structurally very similar to this compound and is often found alongside it in kermes insects. univ-ovidius.rosci-hub.se The minor component, laccaic acid D, has been identified as being identical to flavothis compound, providing a chemical link to the lac dyes. sci-hub.setandfonline.com

Laccaic Acids: Produced by the lac insect Kerria lacca, laccaic acids differ from kermesic and carminic acid in their side chains. sci-hub.sewikipedia.org For instance, laccaic acid A possesses an amide functional group. wikipedia.org Historically, lac and kermes dyes were used in Europe before the rise of cochineal.

The differentiation between these dyes is crucial for the analysis of historical artifacts and for understanding their unique properties. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to distinguish between them based on their distinct chemical profiles.

特性

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-4-9-5(2-6(17)10(4)16(23)24)13(20)12-11(15(9)22)7(18)3-8(19)14(12)21/h2-3,17-19,21H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXORMDKZEUMQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471199 | |

| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18499-92-8 | |

| Record name | Kermesic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18499-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kermesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018499928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KERMESIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A580G9V9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Kermesic Acid

Entomological Sources and Ecophysiological Contexts of Kermesic Acid Production

This compound is produced by several species of scale insects, where it is thought to function as a deterrent to predators. wikipedia.org The production and composition of the dye can vary between different insect species.

Kermes vermilio and Related Kermes Species as Primary Biological Producers

The primary source of this compound is the insect Kermes vermilio and other related species within the Kermes genus. wikipedia.orgncartmuseum.orgwikipedia.org These insects are parasites that feed on the sap of oak trees, particularly the kermes oak (Quercus coccifera) and the Palestine oak (Quercus calliprinos), which are native to the Mediterranean region. wikipedia.orguniv-ovidius.ro The dye is extracted from the crushed, dried bodies of the female insects. ncartmuseum.org Kermes vermilio contains a high percentage of this compound, along with smaller amounts of flavothis compound. wikipedia.orgresearchgate.net The relative abundance of these components can vary based on the geographical origin of the insects. univ-ovidius.ro

Presence of this compound in Porphyrophora polonica and Dactylopius coccus

This compound is also found in other species of scale insects, although often as a minor component alongside carminic acid. The Polish cochineal (Porphyrophora polonica) is a scale insect that lives on the roots of various herbs in Central Europe and parts of Eurasia. wikipedia.orgcraftatlas.co The dye produced from this insect, known as "Saint John's blood," contains primarily carminic acid, with only trace amounts of this compound. wikipedia.orgcraftatlas.cosuzannedekel.com

Table 1: Entomological Sources of this compound

| Insect Species | Primary Anthraquinone | Other Anthraquinones Present | Native Region | Host Plant |

| Kermes vermilio | This compound | Flavothis compound | Mediterranean | Kermes Oak (Quercus coccifera) wikipedia.orguniv-ovidius.ro |

| Porphyrophora polonica | Carminic Acid | Traces of this compound | Central Europe, Eurasia | Roots of various herbs (e.g., perennial knawel) wikipedia.orgcraftatlas.co |

| Dactylopius coccus | Carminic Acid | This compound, Flavothis compound | Americas | Opuntia cacti entomologyjournals.comazerbaijanrugs.com |

Elucidation of the Polyketide Biosynthetic Route to this compound

The biosynthesis of this compound follows a type II polyketide pathway. wikipedia.org This pathway involves the sequential condensation of small carboxylic acid units to form a long polyketide chain, which then undergoes cyclization and a series of enzymatic modifications to yield the final anthraquinone structure.

Initiation and Elongation Stages in this compound Precursor Formation

The biosynthesis begins with the loading of acetyl-CoA and malonyl-CoA onto an acyl carrier protein (ACP) by specific transferases. wikipedia.org The acetyl-ACP serves as the starting unit for a series of decarboxylative condensations with multiple malonyl-ACP units. wikipedia.org This chain elongation is catalyzed by a ketoacyl synthase/chain length factor heterodimer, which controls the length of the growing polyketide chain. wikipedia.org The process results in the formation of a linear octaketide, a molecule composed of eight two-carbon units. wikipedia.orgresearchgate.net

Role of Flavothis compound Anthrone as a Key Intermediate

Once the octaketide chain is formed, it undergoes cyclization and aromatization reactions catalyzed by a cyclase domain. wikipedia.org This leads to the formation of a crucial tricyclic intermediate known as flavothis compound anthrone (FKA). wikipedia.orgresearchgate.netresearchgate.net The isolation and characterization of FKA from coccids provided strong evidence for the polyketide-mediated biosynthetic pathway of these pigments. wikipedia.orgebi.ac.uk

Enzymatic Hydroxylation Processes in this compound Biosynthesis

Following the formation of flavothis compound anthrone, a series of oxidative reactions occur. The anthrone is first oxidized to flavothis compound. researchgate.netnih.govnih.gov This step is thought to be catalyzed by monooxygenase enzymes. researchgate.net Subsequent hydroxylation of flavothis compound at the C8 position yields this compound. nih.gov This hydroxylation is catalyzed by an endogenous monooxygenase, and studies involving heterologous expression in fungi like Aspergillus nidulans and yeast like Saccharomyces cerevisiae have been instrumental in identifying the enzymes involved. nih.govnih.govresearchgate.netbocsci.com Specifically, an endogenous hydroxylase from S. cerevisiae has been shown to be responsible for the conversion of flavothis compound to this compound. nih.govresearchgate.netbocsci.com These enzymatic hydroxylation steps are critical for the final structure and color of this compound. wikipedia.org

Table 2: Key Compounds in the Biosynthesis of this compound

| Compound Name | Chemical Formula | Role in Biosynthesis |

| Acetyl-CoA | C23H38N7O17P3S | Starter unit for polyketide chain synthesis. wikipedia.org |

| Malonyl-CoA | C24H38N7O19P3S | Elongation unit for polyketide chain synthesis. wikipedia.org |

| Flavothis compound anthrone | C16H12O5 | Key cyclized intermediate. wikipedia.orgresearchgate.net |

| Flavothis compound | C16H10O6 | Intermediate formed by the oxidation of FKA. researchgate.netnih.gov |

| This compound | C16H10O8 | Final product of the biosynthetic pathway. wikipedia.orgnih.gov |

Involvement of Monooxygenase Enzymes

Biosynthetic Interrelationship between this compound and Carminic Acid

This compound and carminic acid share a close biosynthetic relationship, with this compound serving as a direct precursor to carminic acid. wikipedia.org

This compound as the Aglycone Precursor for Carminic Acid Glucosylation

Carminic acid is the C-glucosylated form of this compound. wikipedia.org This means that this compound acts as the aglycone, the non-sugar component, to which a glucose molecule is attached to form carminic acid. google.com The hydrolysis of carminic acid yields glucose and this compound. google.com The biosynthetic pathway involves the formation of flavothis compound, which is then hydroxylated to this compound. nih.gov This this compound is then available for the final glucosylation step. researchgate.net

Glycosyltransferase-Mediated Conversion of this compound to Carminic Acid

The final step in the biosynthesis of carminic acid is the attachment of a glucose unit to this compound. This reaction is catalyzed by a specific enzyme called a glycosyltransferase (GT). google.comgoogle.com A particular C-glucosyltransferase, designated DcUGT2, has been isolated from the cochineal insect Dactylopius coccus. nih.govebi.ac.uk This enzyme is responsible for the C-glucosylation of this compound to produce carminic acid. nih.govresearchgate.net In vitro studies have confirmed that DcUGT2 can accept both flavothis compound and this compound as substrates, leading to the formation of their respective glucosides. core.ac.ukresearchgate.net This glycosylation step is crucial as it enhances the solubility and stability of the resulting carminic acid molecule.

Pharmacological and Biological Activities of Kermesic Acid

In Vitro and In Vivo Investigations of Kermesic Acid's Biological Efficacy

Research into the biological efficacy of this compound has been conducted through both in vitro (laboratory-based) and in vivo (in living organisms) studies. In vitro studies have demonstrated that this compound possesses significant antioxidant properties, which are crucial for protecting cells from damage caused by free radicals. These findings suggest a potential role for this compound in mitigating oxidative stress at a cellular level.

While extensive in vivo data for this compound is still emerging, studies on similar anthraquinones, such as carminic acid, have shown protective effects against oxidative stress and inflammation in animal models. For instance, carminic acid supplementation has been observed to reduce markers of inflammation and oxidative damage in mice. aging-us.com These in vivo findings for a structurally related compound underscore the potential for this compound to exhibit similar biological activities within a living system. Further in vivo research is necessary to fully characterize the specific efficacy of this compound.

Antioxidant Mechanisms and Free Radical Scavenging Properties of this compound

The antioxidant capacity of this compound is a key aspect of its biological activity. This property is attributed to its chemical structure and its ability to interact with and neutralize reactive oxygen species (ROS).

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging ability of compounds. scielo.brscielo.org.pe In this assay, an antioxidant molecule reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. scielo.br Studies utilizing the DPPH assay have demonstrated that this compound exhibits significant free radical scavenging activity. While this compound itself did not show a direct scavenging effect in one particular study, other structurally similar anthraquinones like purpurin showed significant activity, highlighting the nuanced structure-activity relationships within this class of compounds. researchgate.net Another study focusing on the related carminic acid found its half-maximal inhibitory concentration (IC50) for scavenging DPPH radicals to be 26.0 µM, indicating potent antioxidant capabilities. researchgate.net

This compound is a polyphenolic compound, and its antioxidant activity is rooted in its molecular structure. epo.org Polyphenols, including flavonoids and phenolic acids, are known for their antioxidant properties, which are largely dependent on the number and arrangement of hydroxyl groups and the extent of conjugation in their chemical structures. nih.govnih.gov These structural features enable them to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The antioxidant efficiency of polyphenols is often related to their ability to chelate metal ions, which can catalyze oxidative reactions. researchgate.net The presence of multiple hydroxyl groups on the anthraquinone core of this compound is believed to be crucial for its free radical scavenging and antioxidant effects. epo.orgnih.govresearchgate.net

Anti-Lipid Peroxidation Effects and Oxidative Stress Mitigation

Antimicrobial Efficacy of this compound against Pathogenic Microorganisms

In addition to its antioxidant properties, this compound has demonstrated potential as an antimicrobial agent.

Studies have indicated that this compound can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. thieme-connect.de The ability of compounds to act against both types of bacteria is significant, as Gram-negative bacteria possess an outer membrane that can make them less susceptible to certain antimicrobial agents. mdpi.combiorxiv.org While some organic acids and their derivatives show weak or limited activity against Gram-negative organisms at high concentrations, the broad-spectrum activity of compounds like this compound makes them of interest for further investigation. biorxiv.orgmdpi.com The specific mechanisms by which this compound inhibits bacterial growth are an area of ongoing research, but it is believed to be related to its interaction with bacterial cell structures and metabolic processes. scielo.br

Antifungal Properties and Mycological Inhibition

This compound has demonstrated potential as an antifungal agent. Research indicates its ability to inhibit the growth of various pathogenic fungi, suggesting its candidacy for development as a natural therapeutic agent. Studies have shown that anthraquinone derivatives, the class of compounds to which this compound belongs, can exhibit broad-spectrum fungicidal activity. For instance, anthraquinones isolated from lichenized fungi have shown activity against species such as Aspergillus niger, Trichoderma viride, and Penicillium verrucosum. nih.gov While specific data on the minimum inhibitory concentration (MIC) of this compound against a wide range of fungal species is still emerging, the general antifungal properties of anthraquinones are well-documented.

Anti-inflammatory Potential of this compound

Preliminary evidence suggests that this compound possesses anti-inflammatory properties. Phenolic acids, a broader category that includes this compound, are recognized for their anti-inflammatory and analgesic activities in various conditions. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their antioxidant capacity and their ability to modulate inflammatory pathways. mdpi.comnih.gov

Preliminary Studies on Inflammatory Pathway Modulation

The anti-inflammatory potential of phenolic compounds like this compound is linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com The modulation of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net For example, studies on other phenolic acids have demonstrated their capacity to decrease the levels of pro-inflammatory mediators in cellular models of inflammation. mdpi.comresearchgate.net The hydroxyl groups present in the structure of phenolic acids are considered crucial for their anti-inflammatory and antioxidant activities. mdpi.com

Exploration of Other Putative Therapeutic Applications of this compound

Beyond its antifungal and anti-inflammatory potential, this compound is being explored for other therapeutic applications. In silico studies have indicated its potential as an inhibitor of alpha-synuclein aggregation, a process implicated in neurodegenerative conditions like Parkinson's disease and Lewy body dementias. rjb.rorjb.ro These computational models suggest that this compound may have a greater therapeutic potential in this regard compared to similar compounds like carminic acid and laccaic acid. rjb.rorjb.ro Additionally, the broader class of anthraquinones is known for a range of biological activities, including cytotoxic effects against cancer cells, which primarily occur through intercalation with DNA and the inhibition of topoisomerase II complexes. nih.gov

Mechanistic Studies of this compound's Biological Actions

Understanding the mechanisms through which this compound exerts its biological effects is an active area of research. These studies focus on identifying the specific molecular targets and signaling pathways it modulates, as well as how its chemical structure relates to its pharmacological activities.

Identification of Molecular Targets and Signaling Pathways

Mechanistic studies suggest that the biological activities of this compound and related anthraquinones involve the modulation of key cellular signaling pathways. For instance, the anti-inflammatory effects of similar phenolic compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. nih.govmdpi.com The NF-κB pathway is a critical regulator of genes involved in inflammation and the immune response. mdpi.com In the context of neuroprotection, in silico molecular docking studies have shown that this compound can bind to the linker region of alpha-synuclein. rjb.rorjb.ro This interaction is stabilized by hydrophobic contacts and hydrogen bonds, suggesting a mechanism for the inhibition of protein aggregation. rjb.ro

Structure-Activity Relationships in this compound's Pharmacological Profiles

The pharmacological profile of this compound is intrinsically linked to its chemical structure. As an anthraquinone derivative, its planar aromatic ring system is a key feature. nih.gov The presence and position of hydroxyl groups on this ring system are crucial for its antioxidant and anti-inflammatory activities. mdpi.com

Advanced Analytical Methodologies for Characterizing and Quantifying Kermesic Acid

Chromatographic Separation and Detection Techniques for Kermesic Acid

High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of natural dyes like this compound. nih.govnih.gov Its high resolution, speed, and reproducibility make it an ideal separation technique. tekhelet.com When coupled with detectors such as UV-Vis spectrophotometers or mass spectrometers, it provides a powerful tool for both qualitative and quantitative analysis. nih.gov

HPLC combined with UV-Vis detection remains a primary method for analyzing this compound. This approach leverages the compound's ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The identification of this compound is based on its retention time in the chromatographic system and its characteristic UV-Vis spectrum. tekhelet.comfibre2fashion.com

Effective separation of this compound from other related compounds, such as flavothis compound and carminic acid, depends heavily on the optimization of HPLC parameters. Reversed-phase chromatography is the most common approach, typically utilizing a C18 stationary phase. tekhelet.com

The mobile phase composition is critical for achieving good resolution. A gradient elution system consisting of water and an organic solvent, usually methanol, is employed. tekhelet.com The addition of an acid, such as formic acid, to the mobile phase is a key optimization step. tekhelet.com Formic acid helps to suppress the ionization of the carboxylic acid group on the this compound molecule, leading to better peak shape and retention. Furthermore, it enhances ionization efficiency for subsequent mass spectrometry detection. Research has shown that a mobile phase containing 0.10–0.25% formic acid is effective. The more hydrophobic character of this compound compared to carminic acid results in a longer elution time, facilitating their separation. tekhelet.com

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Separation based on hydrophobicity. | tekhelet.com |

| Mobile Phase | Gradient of Methanol and Water | To elute compounds with varying polarities over the analysis time. | tekhelet.com |

| Mobile Phase Additive | Formic Acid (e.g., 0.1-0.25%) | Improves peak shape and enhances MS ionization. | tekhelet.com |

| Flow Rate | Typically 0.8-1.5 mL/min | Controls the speed of the separation. | tekhelet.com |

While a single wavelength can be used for detection, a diode-array detector (DAD) or a dual-wavelength UV-Vis detector offers significant advantages for differentiating this compound in complex mixtures. this compound exhibits characteristic absorption maxima in the visible region, typically around 490-500 nm. tekhelet.commorana-rtd.com Some studies report specific maxima at 494 nm and 527 nm.

By monitoring multiple wavelengths simultaneously, it is possible to distinguish between co-eluting compounds that have different spectral properties. For instance, flavothis compound also absorbs around 430-500 nm, but other co-eluting compounds like flavonoids (e.g., apigenin) have absorption maxima at different wavelengths, such as 370 nm. Recording the chromatogram at 500 nm provides selectivity for this compound, while monitoring at a lower wavelength like 255 nm can reveal the presence of other anthraquinones or impurities. tekhelet.com This dual-detection strategy enhances the confidence in peak identification and purity assessment. nih.gov

| Compound | Reported Absorption Maxima (λmax) | Source |

|---|---|---|

| This compound | ~490 nm, ~500 nm | tekhelet.commorana-rtd.com |

| This compound | 494 nm, 527 nm | |

| Carminic Acid | ~496 nm | tekhelet.com |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an exceptionally powerful technique for the definitive identification of this compound. nih.gov It provides molecular weight information and, through fragmentation, structural details that are highly specific to the molecule. Electrospray ionization (ESI) in the negative ion mode is commonly used for analyzing anthraquinone dyes, as it readily forms deprotonated molecular ions [M-H]⁻. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of an analyte. For this compound (C₁₆H₁₀O₈), the theoretical exact mass of the neutral molecule is 330.0325 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

HRMS analysis can measure the mass-to-charge ratio (m/z) of this ion with very high precision. For example, the [M-H]⁻ ion for this compound has been observed at an m/z of 329.0303. acs.org This high accuracy allows for the unambiguous confirmation of the molecular formula C₁₆H₉O₈⁻, distinguishing this compound from other compounds that might have the same nominal mass but a different elemental composition. This level of specificity is often required in archaeometric or forensic studies where definitive identification is paramount. researchgate.net

| Ion Species | Elemental Composition | Theoretical m/z | Observed m/z | Source |

|---|---|---|---|---|

| [M-H]⁻ | C₁₆H₉O₈⁻ | 329.0247 | 329.0303 | acs.org |

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. nationalmaglab.orgwikipedia.org The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound, the deprotonated molecule [M-H]⁻ at m/z 329 is selected as the precursor ion. morana-rtd.comnih.gov

Upon collision-induced dissociation (CID), the most characteristic fragmentation pathway involves the sequential loss of small, neutral molecules. The MS/MS spectrum of this compound is dominated by peaks corresponding to the loss of a molecule of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, resulting in a major fragment ion at m/z 285. morana-rtd.comnih.gov Further fragmentation can occur, such as the subsequent loss of a molecule of carbon monoxide (CO, 28 Da), leading to a fragment at m/z 257. nih.gov This fragmentation behavior, particularly the initial loss of 44 Da, is a hallmark of carboxylic acid-containing anthraquinones and is instrumental in distinguishing this compound from other dye components that lack this functional group. nih.govresearchgate.net

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Interpretation | Source |

|---|---|---|---|---|

| 329 | CO₂ (44 Da) | 285 | Loss of carbon dioxide from the carboxylic acid group. | morana-rtd.comnih.gov |

| 285 | CO (28 Da) | 257 | Subsequent loss of carbon monoxide from the anthraquinone backbone. | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry (MS) technique ideal for quantifying target compounds in intricate mixtures. proteomics.com.auproteomics.com.au This method utilizes a triple quadrupole mass spectrometer to perform two stages of mass filtering. proteomics.com.auforensicrti.org First, a specific precursor ion (or parent ion) corresponding to the analyte of interest—in this case, the deprotonated molecule of this compound ([M-H]⁻ at m/z 329)—is selected in the first quadrupole. nih.govmorana-rtd.com

This selected ion is then passed into the second quadrupole, which functions as a collision cell. forensicrti.orglabce.com Here, the precursor ion is fragmented through collision-induced dissociation (CID). forensicrti.org The third quadrupole is then set to monitor for a specific, characteristic fragment ion, known as the product or daughter ion. proteomics.com.aulabce.com The transition from a specific precursor ion to a specific product ion is what gives MRM its exceptional selectivity and sensitivity. forensicrti.orgnih.gov

For this compound, the precursor ion [M-H]⁻ has a mass-to-charge ratio (m/z) of 329. nih.govmorana-rtd.com Upon fragmentation, it can yield product ions through the loss of molecules like carbon dioxide (CO₂) (44 Da) and carbon monoxide (CO) (28 Da). nih.gov The presence of this compound can be confirmed by monitoring the ion extracted chromatograms for m/z 329 and further confirmed by the ions produced from its decarboxylation. morana-rtd.com This targeted approach allows for the detection of trace amounts of this compound, even in samples as small as 0.1 mg, making it invaluable for the analysis of historical textiles. d-nb.info The use of dynamic MRM (dMRM) further enhances detection capabilities by only monitoring for analytes as they elute, optimizing the mass spectrometer's duty cycle. nih.govresearchgate.net

A study on historical textiles from Romanian collections successfully used MRM to identify this compound. The analysis detected the molecular ion at m/z 329 and confirmed its presence by observing the product ions from decarboxylation. morana-rtd.com

Table 1: MRM Parameters for this compound Detection

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | nih.govlew.ro |

| Precursor Ion ([M-H]⁻) | m/z 329 | nih.govmorana-rtd.com |

| Product Ions | Result from losses of CO₂ and CO | nih.gov |

Application of Hyphenated Techniques (HPLC-UV-Vis-MS/MS)

Hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MS/MS), are the cornerstone for the analysis of natural dyes like this compound. nih.govnih.gov This powerful combination allows for the separation, identification, and quantification of individual components within a complex mixture. nih.govnih.gov

HPLC separates the different dye components based on their interactions with a stationary phase (e.g., a C18 or Phenyl column) and a mobile phase. nih.govuniv-ovidius.ro Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of various anthraquinones. univ-ovidius.romarmara.edu.tr Mobile phases often consist of acidified water (using formic, trifluoroacetic, or orthophosphoric acid) and an organic solvent like methanol or acetonitrile. nih.govuniv-ovidius.romarmara.edu.tr The acid improves chromatographic peak shape and enhances ionization efficiency for MS detection. nih.gov

Following separation by HPLC, the eluting compounds pass through a UV-Vis or DAD detector. This provides characteristic absorbance spectra for the compounds. This compound, along with other related pigments, shows a strong absorption in the UV region around 275 nm and another in the visible region between 420 and 500 nm. researchgate.neticia.es Specifically, this compound has reported absorption maxima at approximately 490 nm, 494 nm, and 527 nm.

The compounds then enter the mass spectrometer for detection and structural confirmation. Electrospray ionization (ESI) is commonly used, often in negative ion mode for anthraquinones. nih.govlew.ro The mass spectrometer provides the molecular weight of the compound, with this compound showing a quasi-molecular ion [M-H]⁻ at m/z 329. nih.gov Tandem MS (MS/MS) capabilities allow for the fragmentation of this precursor ion, providing structural information that confirms the identity of this compound and distinguishes it from isomers or other related compounds like flavothis compound (m/z 313) and carminic acid (m/z 491). nih.gov This comprehensive approach has been successfully used to identify this compound in various historical artifacts, including pre-Columbian textiles and European silks. nih.govnih.gov

Table 2: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 or Phenyl | nih.govuniv-ovidius.ro |

| Mobile Phase A | Water with 0.05-0.25% acid (e.g., H₃PO₄, HCOOH) | nih.govuniv-ovidius.ro |

| Mobile Phase B | Methanol or Acetonitrile | univ-ovidius.romarmara.edu.tr |

| Detection (UV-Vis) | 275 nm, 490-500 nm | univ-ovidius.roresearchgate.net |

| Detection (MS) | ESI in negative mode | nih.govlew.ro |

| MS Precursor Ion | m/z 329 | nih.gov |

Spectroscopic Characterization of this compound

Spectroscopic methods are fundamental for the detailed characterization and structural elucidation of this compound, providing information on its electronic structure, functional groups, and atomic connectivity.

UV-Vis Spectrophotometric Analysis of Characteristic Absorption Maxima

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is characteristic of its anthraquinone structure.

In solution, this compound typically exhibits several absorption maxima (λmax). A prominent peak is observed in the UV region, often around 275 nm. researchgate.neticia.es In the visible region, which is responsible for its red color, this compound displays a broad absorption band with maxima reported at various wavelengths, including approximately 490 nm, 494 nm, 500 nm, and 527 nm. univ-ovidius.roresearchgate.net The exact position of these peaks can be influenced by the solvent and pH. The similarity in spectra between this compound and related compounds like carminic acid and flavothis compound necessitates the use of chromatography for definitive identification. researchgate.nettekhelet.com However, the specific pattern of absorption is a key piece of data used in conjunction with other techniques.

Table 3: Reported UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (nm) | Region | Reference |

| ~275 | UV | researchgate.neticia.es |

| ~490-500 | Visible | univ-ovidius.roresearchgate.net |

| 494, 527 | Visible |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. troindia.inupi.edu The FTIR spectrum of this compound reveals key structural features of this polyhydroxyanthraquinone carboxylic acid.

The spectrum shows a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.netorgchemboulder.com Superimposed on this are sharp peaks for C-H stretching. orgchemboulder.com The presence of multiple hydroxyl (O-H) groups and N-H stretching vibrations from potential impurities in crude samples also contribute to a broad signal between 2800 cm⁻¹ and 3600 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid group appears as an intense band between 1760-1690 cm⁻¹. orgchemboulder.com Additional C=O stretches from the quinone system are also present. The spectrum also includes signals for C=C stretching of the aromatic rings (around 1408 cm⁻¹) and C-O stretching (1320-1210 cm⁻¹). researchgate.netorgchemboulder.com

Table 4: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Reference |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid, Hydroxyl | researchgate.netorgchemboulder.com |

| 2840-3000 | C-H Stretch | Alkyl (Methyl) | researchgate.netlibretexts.org |

| 1760-1690 | C=O Stretch (strong) | Carboxylic Acid, Quinone | orgchemboulder.comlibretexts.org |

| ~1408 | C=C Stretch | Aromatic Ring | researchgate.net |

| 1320-1210 | C-O Stretch | Carboxylic Acid, Phenol | orgchemboulder.comlibretexts.org |

| 1440-1395 & 950-910 | O-H Bend | Carboxylic Acid | orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. core.ac.ukyoutube.com Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HMQC, HMBC), the precise connectivity of atoms in the this compound molecule can be determined. core.ac.uk

While comprehensive NMR data for this compound itself is less commonly published than for its close relative, carminic acid, structural elucidation studies of cochineal components have confirmed the structure of this compound alongside other anthraquinones. bohrium.comnih.govresearchgate.net These studies involve isolating the compound and analyzing its ¹H and ¹³C NMR spectra. The chemical shifts (δ) of the protons and carbons are unique to their specific electronic environment within the molecule, allowing for unambiguous assignment. For example, 2D NMR experiments were used to identify related compounds like the C-glucofuranosides of this compound (dcIV and dcVII), demonstrating the power of NMR to define complex structures in this family of natural products. bohrium.comnih.gov

Surface-Enhanced Resonance Raman Scattering (SERRS) for Microanalysis

Surface-Enhanced Resonance Raman Scattering (SERRS) is an ultrasensitive analytical technique used for the microanalysis of dyes, particularly in the field of cultural heritage. researchgate.netresearchgate.net Standard Raman spectroscopy is often hindered by the inherent fluorescence of natural dyes and the small amount of sample available on artifacts. researchgate.net SERRS overcomes these limitations by adsorbing the dye molecules onto metallic nanoparticles (typically silver or gold). researchgate.net This proximity to the nanoparticle surface dramatically enhances the Raman signal (by factors of 10⁷–10¹⁰) and simultaneously quenches the interfering fluorescence. researchgate.netnih.gov

The technique provides a unique vibrational "fingerprint" of the molecule. nih.gov SERRS has been successfully applied to identify this compound in microscopic samples from works of art. researchgate.net For instance, SERRS analysis of a tiny fragment from a 16th-century tapestry identified alizarin, and analysis of a red glaze from a 16th-century Florentine painting confirmed the presence of kermes dye (containing this compound). researchgate.netpnas.org The SERRS spectrum of this compound shows characteristic peaks, with notable signals reported at 1239, 1329, and 1540 cm⁻¹. researchgate.net This non-extractive or minimally extractive technique is invaluable for analyzing precious objects where sampling is highly restricted. researchgate.netpnas.org

Differentiation of this compound from Structurally Similar Anthraquinones

The accurate identification of this compound in historical and commercial samples is a significant analytical challenge due to its close structural similarity to other naturally occurring anthraquinones, particularly flavothis compound and carminic acid. These compounds often coexist in dye extracts from various insect sources. sci-hub.se Advanced analytical techniques, primarily based on chromatography and mass spectrometry, are essential for their unambiguous differentiation. researchgate.nettandfonline.com High-performance liquid chromatography (HPLC), often coupled with a diode array detector (DAD) and a mass spectrometer (MS), has become the standard and most reliable method for this purpose. researchgate.netlupinepublishers.comnih.gov

Distinguishing this compound from Flavothis compound and Carminic Acid

This compound, flavothis compound, and carminic acid are all based on an anthraquinone skeleton, but they differ in their functional groups, which dictates their analytical behavior. Carminic acid is the 7-C-β-D-glucopyranoside of this compound, meaning it has a glucose unit attached to the core structure, which this compound lacks. nih.govwikipedia.org Kermesic and flavokermesic acids are more closely related, differing only by a single hydroxyl group at the C-5 position on the anthraquinone ring, which is present in this compound but absent in flavothis compound. nih.gov

Spectrometric Differentiation

Mass spectrometry (MS) is a powerful tool for distinguishing these compounds based on their different molecular masses. When analyzed using electrospray ionization in negative mode (ESI-MS), each compound produces a distinct quasi-molecular ion [M-H]⁻. lew.ro

This compound exhibits a quasi-molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 329. nih.govmdpi.com

Flavothis compound shows a quasi-molecular ion [M-H]⁻ at m/z 313, reflecting the 16 Da difference due to the absence of one hydroxyl group compared to this compound. nih.govmdpi.com

Carminic acid , with its attached glucose moiety, is significantly heavier, showing a quasi-molecular ion [M-H]⁻ at m/z 491.

Tandem mass spectrometry (MS/MS) provides further confirmation by analyzing the fragmentation patterns of these ions. The fragmentation of kermesic and flavokermesic acids is characterized by successive losses of small molecules like carbon dioxide (CO₂, 44 Da) and carbon monoxide (CO, 28 Da). nih.gov Carminic acid shows a more complex fragmentation pattern typical of C-glycosides, involving losses of the sugar moiety (e.g., 90 and 120 Da losses) in addition to the CO₂ and CO losses from the aglycone part. nih.gov

Chromatographic and UV-Visible Spectroscopic Differentiation

High-performance liquid chromatography separates these compounds based on their different polarities, resulting in distinct retention times. researchgate.net While the exact retention times depend on the specific chromatographic conditions (column, mobile phase, gradient), carminic acid typically elutes earlier than kermesic and flavokermesic acids due to the polarity of its sugar group.

UV-visible spectroscopy, particularly with a diode array detector (DAD), offers another layer of differentiation. While all three compounds have similar spectra in the UV region with a prominent maximum around 275 nm, their absorption profiles in the visible range (420-500 nm) differ. icia.esresearchgate.net For instance, flavothis compound and another related compound, dcII, exhibit very low molar absorptivity at 500 nm, whereas this compound shows significant absorption at both 420 nm and 500 nm. icia.esresearchgate.net Monitoring chromatograms at multiple wavelengths (e.g., 275 nm, 420 nm, and 500 nm) can, therefore, help to distinguish the compounds and create a characteristic profile of the dye. icia.es

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M-H]⁻ Ion (m/z) | Key MS/MS Fragments (m/z) | UV-Vis λmax (nm) |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₀O₈ | 330.0376 | 329 | 285, 257, 213 nih.gov | ~275, ~490-530 icia.esresearchgate.netmdpi.com |

| Flavothis compound | C₁₆H₁₀O₇ | 314.0427 | 313 | 269 lew.ro | ~275, ~420 icia.esresearchgate.net |

| Carminic Acid | C₂₂H₂₀O₁₃ | 492.0955 | 491 | 475, 399, 369, 355, 341, 327 nih.gov | ~275, ~494-530 sci-hub.semdpi.com |

Chromatographic and Spectrometric Markers for Species Identification

The identification of the biological source of an anthraquinone dye is crucial in the study of historical artifacts and for quality control. Different scale insect species produce characteristic mixtures of this compound, carminic acid, flavothis compound, and other minor related compounds. The relative abundance of these markers, as determined by HPLC-DAD-MS, serves as a chemical fingerprint to identify the insect species used. sci-hub.seresearchgate.net

Kermes vermilio (Kermes): This species is characterized by a high concentration of this compound (75–100%), with the remainder being flavothis compound. sci-hub.se The virtual absence of carminic acid is a key identifier for kermes. researchgate.net

Dactylopius coccus (American Cochineal): This is the most common commercial source of red dye today. Its extract is dominated by carminic acid (94–98%), with only trace amounts of kermesic and flavokermesic acids. sci-hub.senih.gov The profile also includes minor but important markers known as dcII, dcIV, and dcVII. nih.gov

Porphyrophora spp. (Polish and Armenian Cochineal): These species show different profiles. Porphyrophora polonica (Polish cochineal) is distinguished by a high content of both kermesic and flavokermesic acids (around 20% combined), with carminic acid making up the bulk of the remainder. sci-hub.se Porphyrophora hamelii (Armenian cochineal) has a profile rich in carminic acid (>95%), similar to American cochineal, but the relative proportions of minor components can help differentiate them. sci-hub.se

Kerria lacca (Lac Dye): While primarily known for laccaic acids, lac dye extracts can also contain flavothis compound and this compound. mdpi.com The presence of laccaic acids alongside flavothis compound, in the absence of carminic acid, would point towards this source.

The use of multivariate data analysis, such as Principal Component Analysis (PCA), on full chromatograms has emerged as a powerful method to differentiate between closely related species, such as various types of cochineal, by comparing the entire chemical profile rather than just a few marker compounds. uva.nl

| Insect Species (Common Name) | Major Component(s) | Minor/Trace Marker Components |

|---|---|---|

| Kermes vermilio (Kermes) | This compound sci-hub.se | Flavothis compound sci-hub.se |

| Dactylopius coccus (American Cochineal) | Carminic Acid (>94%) sci-hub.senih.gov | This compound, Flavothis compound, dcII, dcIV, dcVII nih.gov |

| Porphyrophora polonica (Polish Cochineal) | Carminic Acid, this compound, Flavothis compound sci-hub.se | Various mono- and di-hexosides of kermesic and flavokermesic acids sci-hub.se |

| Porphyrophora hamelii (Armenian Cochineal) | Carminic Acid (>95%) sci-hub.se | This compound, Flavothis compound sci-hub.se |

| Kerria lacca (Lac Dye) | Laccaic Acids | Flavothis compound, this compound mdpi.com |

Structure-activity Relationships and Derivatives of Kermesic Acid

Modulation of Biological Activities through Structural Modifications

The biological activities of kermesic acid are largely dictated by the specific arrangement of functional groups on its anthraquinone framework. Research has demonstrated that altering these groups can significantly modulate its effects, such as its antioxidant and cytotoxic properties.

Key structural features that influence this compound's biological activity include:

Carboxyl Group: The carboxylic acid group at the C-2 position influences the molecule's polarity and its interactions with biological targets. medkoo.com Modifications such as esterification or amidation can produce derivatives with different solubility and bioavailability, consequently altering their biological effects.

Methyl Group: The methyl group located at the C-1 position affects the molecule's lipophilicity and steric interactions with enzymes or cellular receptors. medkoo.com

Studies on related anthraquinones have shown that the substitution pattern on the anthraquinone skeleton is a crucial factor for their cytotoxic activity against various cancer cell lines. mdpi.com Although much of this research has centered on carminic acid, the structural similarities suggest that these SAR principles are also applicable to this compound.

Glycosylated Derivatives of this compound

Glycosylation, the process of attaching a sugar moiety to a molecule, is a frequent modification in natural products. This alteration can significantly impact a compound's properties, including its solubility, stability, and biological activity.

Structural and Biosynthetic Connections to Carminic Acid

Carminic acid stands out as the most recognized glycosylated derivative associated with this compound. Structurally, carminic acid is the C-glucosyl iteration of this compound, featuring a glucose molecule attached to the this compound framework via a carbon-carbon bond. researchgate.net This glucose unit is specifically linked to the C-7 position of the this compound structure. wikipedia.org

| Feature | This compound | Carminic Acid |

|---|---|---|

| Core Structure | Anthraquinone | Anthraquinone |

| Key Structural Difference | Aglycone | C-glucoside of this compound |

| Biosynthetic Role | Precursor researchgate.net | Final Product researchgate.net |

| Primary Natural Source | Kermes scale insects wikipedia.org | Dactylopius coccus epo.org |

Comparative Structural Analysis of this compound with other Natural Anthraquinones

This compound is a member of the extensive family of natural anthraquinones, all of which share a 9,10-anthracenedione core but differ in their substituents. A comparative analysis of its structure with other notable anthraquinones reveals key distinctions that underlie their unique properties and natural origins.

Alizarin: Sourced from the roots of the madder plant (Rubia tinctorum), alizarin possesses a simpler structure with only two hydroxyl groups at the C-1 and C-2 positions. It lacks the carboxyl and methyl groups found in this compound.

Emodin: Commonly found in plants such as rhubarb (Rheum spp.) and buckthorn (Rhamnus spp.), emodin features three hydroxyl groups (at C-1, C-6, and C-8) and a methyl group at C-3. researchgate.net It shares the methyl group with this compound but differs in the number and placement of hydroxyl groups and does not have a carboxyl group.

Chrysophanol: Another plant-derived anthraquinone, chrysophanol has an even simpler structure with two hydroxyl groups at C-1 and C-8 and a methyl group at C-3.

These structural variations, particularly in the type, number, and position of substituent groups, are directly responsible for the differences observed in their color, solubility, and biological activities.

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 |

|---|---|---|---|---|---|---|---|---|

| This compound | -CH₃ | -COOH | -OH | -H | -OH | -OH | -H | -OH |

| Carminic Acid | -CH₃ | -COOH | -OH | -H | -OH | -OH | -C-Glucose | -OH |

| Alizarin | -OH | -OH | -H | -H | -H | -H | -H | -H |

| Emodin | -OH | -H | -CH₃ | -H | -H | -OH | -H | -OH |

| Chrysophanol | -OH | -H | -CH₃ | -H | -H | -H | -H | -OH |

Synthesis and Characterization of this compound Analogs for SAR Studies

To systematically explore the structure-activity relationships of this compound, scientists have pursued the chemical synthesis of its analogs. This allows for precise structural modifications that are not achievable through isolation from natural sources.

The synthesis of this compound itself presents a significant challenge due to its dense oxygenation pattern and the presence of both electron-donating and electron-withdrawing groups. Nevertheless, synthetic routes have been devised, often utilizing methods like the Diels-Alder reaction to construct the tricyclic anthraquinone system. rsc.orgresearchgate.net

For the purpose of SAR studies, synthetic efforts have concentrated on:

Modifying the Carboxyl Group: Converting the carboxylic acid to various esters or amides to investigate how changes in charge and lipophilicity affect biological function.

Altering the Hydroxyl Groups: Synthesizing analogs with different numbers or arrangements of hydroxyl groups, or protecting them as ethers, to examine their role in receptor binding and antioxidant capacity.

Substituting the C-7 Position: Introducing various functional groups at the C-7 position to mimic the glycosylation seen in carminic acid or to explore the steric and electronic requirements for activity. Attempts to directly C-glycosylate a masked this compound have been reported as unsuccessful, likely due to steric hindrance.

The characterization of these newly synthesized analogs is crucial and is typically carried out using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their structures prior to biological evaluation.

Biotechnological Production and Sustainable Extraction of Kermesic Acid

Heterologous Production of Kermesic Acid in Microbial Systems

The de novo biosynthesis of this compound in microbial hosts presents a sustainable alternative to its extraction from insects. nih.gov By assembling biosynthetic pathways from different organisms in a single microbial chassis, researchers can create cell factories capable of producing the target compound from simple carbon sources. This approach, known as heterologous production, has been successfully demonstrated for this compound and its derivatives. nih.govnih.gov The core of this strategy involves the expression of a set of genes encoding the necessary enzymes to convert central metabolites into the complex polyketide structure of this compound. nih.govresearchgate.net

The filamentous fungus Aspergillus nidulans and the yeast Saccharomyces cerevisiae have emerged as powerful platforms for producing polyketides like this compound. nih.govnih.gov Both are well-characterized model organisms with extensive genetic toolkits, making them amenable to complex metabolic engineering. nih.govfrontiersin.org

Research has demonstrated a proof-of-concept for producing this compound in A. nidulans. nih.govresearchgate.net The strategy involved creating a semi-natural biosynthetic pathway by combining genes from plant, bacterial, and insect sources. nih.gov The formation of the tricyclic anthraquinone core is a key step. This was achieved by co-expressing a plant-derived type III polyketide synthase (PKS) from Aloe arborescens (AaOKS), which forms a linear octaketide, with a cyclase (ZhuI) and an aromatase (ZhuJ) from the bacterium Streptomyces sp. R1128. nih.govnih.gov This combination directs the folding of the polyketide chain into flavothis compound anthrone. nih.gov Subsequently, endogenous monooxygenases present in A. nidulans catalyze the oxidation of this intermediate to flavothis compound and then to this compound through a critical C8 hydroxylation step. nih.govresearchgate.net

Similarly, the entire biosynthetic pathway for carminic acid, for which this compound is the direct aglycone precursor, has been successfully reconstructed in S. cerevisiae. nih.govresearchgate.net Initial attempts to transfer the four key genes (OKS, ZhuI, ZhuJ, and a C-glucosyltransferase) from the A. nidulans project did not yield carminic acid, indicating that other enzymes were essential. nih.gov Further investigation revealed that a 4'-phosphopantetheinyl transferase (NpgA) and a monooxygenase (AptC) from A. nidulans were crucial for the pathway to function in yeast. nih.govresearchgate.net Additionally, an endogenous hydroxylase (Cat5) from S. cerevisiae itself was identified as the enzyme responsible for converting flavothis compound into this compound. nih.govresearchgate.net The reconstruction of this complete pathway in yeast underscores its potential as a robust cell factory for this compound production. nih.gov

Table 1: Key Enzymes in the Heterologous Biosynthesis of this compound

| Enzyme | Type | Source Organism | Function in Pathway | Reference |

|---|---|---|---|---|

| OKS (Octaketide Synthase) | Type III Polyketide Synthase | Aloe arborescens | Synthesizes a linear, non-reduced octaketide chain from acetyl-CoA and malonyl-CoA precursors. | nih.govnih.gov |

| ZhuI | Cyclase | Streptomyces sp. R1128 | Folds the octaketide chain into the correct polycyclic structure (flavothis compound anthrone). | nih.govnih.gov |

| ZhuJ | Aromatase | Streptomyces sp. R1128 | Works with ZhuI to facilitate the cyclization and aromatization of the polyketide intermediate. | nih.govnih.gov |

| AptC / Endogenous Monooxygenases | Monooxygenase | Aspergillus nidulans | Catalyzes the oxidation of flavothis compound anthrone to flavothis compound. | nih.govnih.gov |

| Cat5 / Endogenous Hydroxylases | Hydroxylase | Saccharomyces cerevisiae / Aspergillus nidulans | Performs the C8-hydroxylation to convert flavothis compound to this compound. | nih.govnih.gov |

| NpgA | 4'-phosphopantetheinyl transferase (PPTase) | Aspergillus nidulans | Essential for activating the polyketide synthase (PKS) enzyme. | nih.govasm.org |

While the establishment of a functional pathway is the first step, achieving economically viable titers requires extensive metabolic engineering. Several strategies are employed to optimize the production of this compound in these microbial hosts.

One key area is the enhancement of precursor supply. The biosynthesis of the octaketide backbone requires one molecule of acetyl-CoA and seven molecules of malonyl-CoA. nih.gov Engineering the central carbon metabolism to channel more flux towards these precursors is a critical strategy. This can involve overexpressing genes in the acetyl-CoA and malonyl-CoA synthesis pathways and modifying competing pathways, such as the fatty acid β-oxidation pathway, to prevent the degradation of precursors. nih.gov

Another strategy involves optimizing the expression levels of the heterologous pathway enzymes. The enzymes in the pathway must be expressed in the right amounts and ratios to avoid the accumulation of toxic intermediates and to prevent metabolic burden on the host cell. This is often achieved by carefully selecting promoters of varying strengths to regulate gene expression. nih.govresearchgate.net Furthermore, engineering the cellular environment, such as the endoplasmic reticulum where some reactions occur, can improve the efficiency of enzymes like P450 monooxygenases. frontiersin.org In a study focused on producing carminic acid in S. cerevisiae, systematic pathway engineering, including enzyme expression regulation and precursor supply enhancement, increased the final product titer to 7580.9 μg/L in a 5 L bioreactor. nih.govresearchgate.net

Engineered Aspergillus nidulans and Saccharomyces cerevisiae as Microbial Cell Factories

Sustainable Extraction Technologies for Natural this compound

Alongside biotechnological production, improving the sustainability of extraction from natural insect sources remains an important goal. Traditional extraction methods often rely on large volumes of organic solvents and can be time-consuming and energy-intensive. bohrium.commdpi.com In response, "green" extraction technologies that reduce environmental impact, decrease processing time, and improve efficiency are being developed. bohrium.comnih.gov

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are two prominent green technologies that have been successfully applied to extract the related pigment, carminic acid, from cochineal insects. mdpi.comnih.gov These methods can be readily adapted for this compound extraction from Kermes vermilio.

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the insect material generates microjets that disrupt the cellular structure, enhancing the release of the pigment into the solvent. nih.gov Studies on cochineal have shown that UAE can significantly increase extraction yield and efficiency compared to conventional methods. mdpi.comnih.gov For instance, an optimized UAE process for carminic acid achieved a yield of 49.2% in just 15 minutes. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the insect material. nih.gov This creates localized high pressure and temperature, causing the cell walls to rupture and release the target compounds. MAE is known for its high speed and efficiency, significantly reducing both extraction time and solvent consumption. nih.gov One study reported an MAE yield of over 40% for carminic acid, also in a short processing time of 15 minutes. nih.gov

These advanced methods offer substantial advantages over traditional techniques, which may have yields as low as 17.8% and require much longer extraction periods. mdpi.com

Table 2: Comparison of Extraction Technologies for Insect-Derived Anthraquinones

| Extraction Method | Principle | Advantages | Reported Yield (Carminic Acid) | Reference |

|---|---|---|---|---|

| Conventional Solid-Liquid Extraction | Solvent maceration over a long period. | Simple, low-cost equipment. | ~18-32% | mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Reduced time & solvent use, higher yield. | ~49% | nih.gov |

| Microwave-Assisted Extraction (MAE) | Rapid heating causes cell rupture. | Very fast, reduced solvent use, high efficiency. | ~41% | nih.gov |

Addressing Challenges in Natural Product Sourcing and Bioproduction

Despite the promise of these new technologies, both natural sourcing and biotechnological production of this compound face distinct challenges.

The primary challenge for natural sourcing is the variability and limited availability of the raw material, the Kermes insects. nih.govresearchgate.net These insects have specific relationships with their host plants (kermes oak) and are sensitive to climate conditions and geographical location, leading to fluctuations in supply and quality. nih.govuniv-ovidius.ro Furthermore, the extraction process, even when green, must contend with impurities from the insect bodies, which can complicate purification. google.com

For biotechnological production, the main hurdle is the transition from laboratory-scale experiments to cost-effective, industrial-scale manufacturing. bocsci.com This "scale-up" process presents several difficulties:

Maintaining Strain Performance: Microbial strains optimized in highly controlled lab bioreactors may not perform as well in large industrial fermenters, where gradients in nutrients, oxygen, and temperature can occur. bocsci.com

Process Reproducibility: Achieving consistent product quality and yield across large batches is more complex than at the lab scale. bocsci.com

Economic Viability: The costs of sterile fermentation infrastructure, specialized raw materials (media), energy, and downstream processing (purification) can be high, making it difficult to compete with established production methods. teknoscienze.com

Addressing these challenges through continued research in strain development, fermentation process optimization, and cost-effective purification is essential for making microbial production of this compound a commercial reality. mdpi.com

Compound Names Mentioned in this Article

Historical and Cultural Significance of Kermesic Acid in Scientific Contexts

Kermesic Acid as a Marker in Archaeological and Historical Textile Analysis

The identification of this compound in archaeological and historical textiles serves as a crucial biogeochemical marker, offering insights into the object's origin, trade, and the technological capabilities of the culture that produced it. Due to its specific chemical composition, which includes this compound and flavothis compound, it can be distinguished from other natural red dyes like madder (containing alizarin and purpurin) and cochineal (predominantly carminic acid). pnas.orgcochineal.infowordpress.com This differentiation is critical for historians and archaeologists in determining the provenance of textiles and understanding ancient commerce. wordpress.com

Advanced analytical techniques are employed to detect and identify this compound in minute samples from historical textiles. High-Performance Liquid Chromatography (HPLC) is a widely used and preferred method, capable of separating and identifying the constituent molecules of a dye, thus allowing for precise identification of the dyestuff source. chnt.atancient-origins.net For instance, HPLC analysis can differentiate between kermes, which consists mainly of this compound, and Polish cochineal, which contains both carminic and kermesic acids. cochineal.info

Recent discoveries have underscored the importance of this compound as an archaeological marker. One of the earliest known examples of insect-dyed textile, a 4,000-year-old fabric from the Cave of Skulls in Israel, was found to be colored with Kermes vermilio. ancient-origins.net Analysis using HPLC revealed high concentrations of this compound, providing tangible evidence that bridges the gap between ancient texts referencing scarlet dye and the archaeological record. ancient-origins.net This finding not only demonstrates an advanced understanding of dyeing technology during the Middle Bronze Age but also suggests the existence of complex trade networks for these valuable materials. ancient-origins.netartnet.com

Furthermore, the presence of this compound can help establish chronological boundaries for the use of certain dyes. For example, studies on Byzantine textiles and icons have shown that kermes was used exclusively in specific periods before being gradually replaced by cochineal after its introduction from the New World in the 16th century. maajournal.comopenedition.org The detection of this compound in a textile can, therefore, help to date the artifact and place it within a specific historical and economic context.

Contribution of this compound Research to the Understanding of Ancient Dyeing Technologies

The study of this compound has significantly contributed to our understanding of the sophistication of ancient dyeing technologies. The process of extracting the dye from the small, camouflaged Kermes insects and applying it to fibers was a complex and labor-intensive endeavor, indicating a high level of technical skill. artnet.com The insects, which live on the kermes oak (Quercus coccifera), were harvested, dried, and crushed to produce the dyestuff. britannica.comchinasilkmuseum.com

Scientific analysis of textiles dyed with kermes reveals the use of mordants—substances used to fix the dye to the fibers and influence the final color. makingandknowing.org Techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) can identify the elemental composition of these mordants, which often included aluminum salts (alum). pnas.orgijcs.ro The understanding and use of mordants were a critical aspect of ancient dyeing, allowing for the creation of vibrant and long-lasting colors. The analysis of these materials provides direct insight into the chemical knowledge of ancient dyers.

Research has also uncovered complex dyeing recipes involving this compound. For instance, to create a mock Tyrian purple, a highly prized and expensive dye, wool would first be dyed blue with woad and then over-dyed with kermes. suzannedekel.com The identification of both indigotin (from woad) and this compound in a single fiber provides concrete evidence of these advanced, multi-step dyeing processes. wordpress.com

The very high concentration of dyestuff required for kermes dyeing—sometimes as much as 50% of the weight of the fiber—meant it was an extremely costly dye reserved for luxurious textiles. suzannedekel.com This economic aspect, illuminated by scientific analysis, reinforces the high value placed on these textiles in ancient societies and highlights the importance of the dyeing industry. ancient-origins.net The transition from kermes to the more potent American cochineal in the 16th century, which contains a much higher percentage of colorant (carminic acid), also marks a significant technological and economic shift in the history of dyeing. suzannedekel.comopenedition.org

This compound in the Context of Natural Pigment Chemistry and Historical Art Conservation

In the realm of natural pigment chemistry, this compound is classified as an anthraquinone. pnas.org Its chemical structure is closely related to other insect-derived anthraquinones like carminic acid and laccaic acid, as well as plant-derived ones like alizarin and purpurin. pnas.orgnih.gov The primary distinction between this compound and carminic acid is the absence of a glucose unit in this compound. pnas.orgpnas.org This subtle difference in molecular structure is key to their analytical identification.

This compound was not only used as a textile dye but also prepared as a lake pigment for painting. makingandknowing.orgnih.gov Lake pigments are produced by precipitating a dye onto an inert, absorptive inorganic substrate, such as alumina trihydrate. makingandknowing.org These pigments were used in oil painting, particularly for creating translucent glazes that would give depth and richness to colors, especially reds and crimsons. nih.gov

The identification of this compound in paintings is crucial for art conservation and restoration. Knowing the precise chemical composition of the pigments on a work of art allows conservators to develop appropriate conservation strategies. chnt.atijcs.ro Techniques like Surface-Enhanced Resonance Raman Spectroscopy (SERRS) have been developed to identify organic pigments like kermes from minute samples, a significant advantage when dealing with priceless artworks where sampling is highly restricted. pnas.orgpnas.org

The study of this compound in historical art also helps to understand the artist's palette and techniques. For example, the analysis of the red lake in the painting "St. John the Baptist Bearing Witness" from the workshop of Francesco Granacci (ca. 1510) identified the pigment as kermes. nih.gov Such findings are invaluable for art historians in understanding the materials and methods of specific artists and workshops. Furthermore, understanding the chemistry of this compound and its potential for photo-degradation is essential for designing appropriate lighting and environmental conditions for the exhibition and storage of these cultural heritage objects, ensuring their preservation for future generations. pnas.org

Future Research Directions and Translational Perspectives for Kermesic Acid

Advanced Mechanistic Studies of Kermesic Acid's Bioactivity

While preliminary studies have hinted at the antimicrobial and antioxidant activities of this compound, a deeper understanding of the underlying molecular mechanisms is crucial for its future development. Future research should prioritize elucidating the specific signaling pathways and molecular targets modulated by this compound. Investigating its interaction with key enzymes, receptors, and transcription factors will provide a clearer picture of its bioactivity. Techniques such as molecular docking and simulations can be employed to predict and validate these interactions at an atomic level. Furthermore, mechanistic studies should aim to differentiate the bioactivity of this compound from its close structural analogs, such as carminic acid, to identify unique therapeutic potentials.

Potential for Clinical Translation and Pre-clinical Efficacy Studies

The journey of this compound from a laboratory curiosity to a clinically relevant compound necessitates rigorous pre-clinical efficacy studies. These studies should be designed to evaluate its therapeutic potential in various disease models. Given the high failure rate of translating preclinical findings to successful clinical trials, it is imperative to conduct robust experiments in diverse preclinical settings to ensure the reproducibility and stability of the results. nih.gov Establishing the efficacy of this compound in these models will be a critical step before considering any human clinical trials.

Exploration of Novel Synthetic Routes and Derivatization Strategies

Historically, this compound has been extracted from scale insects of the Kermes genus. wikipedia.org However, this method of production is not ideal for large-scale, sustainable manufacturing. smithsonianmag.com Therefore, the exploration of novel and efficient synthetic routes is a key area for future research. Chemical synthesis approaches, such as those involving Diels-Alder reactions, have been investigated for producing derivatives of this compound. rsc.org Additionally, derivatization strategies can be employed to create analogs of this compound with potentially enhanced bioactivity, solubility, or stability. thieme-connect.de These new compounds would then require thorough screening to identify promising candidates for further development.

Integration of Omics Technologies in this compound Biosynthesis Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to investigate the biosynthesis of this compound. frontiersin.orgnih.gov By applying these technologies to the insects that produce this compound, researchers can identify the genes, enzymes, and metabolic pathways responsible for its production. researchgate.net For instance, transcriptomic analysis can reveal the genes that are highly expressed during this compound synthesis, while metabolomics can identify precursor molecules and intermediates. nih.govresearchgate.net This integrated approach can provide a comprehensive understanding of the biosynthetic process, which is essential for developing biotechnological production methods. nih.gov

Development of Industrial-Scale Sustainable Production Methods